molecular formula C26H33FN4O5S B610085 VH032-cyclopropane-F CAS No. 2306193-99-5

VH032-cyclopropane-F

货号: B610085
CAS 编号: 2306193-99-5
分子量: 532.6314
InChI 键: OKBLHQUBMCCFKE-LVCYWYKZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VH032-cyclopropane-F: is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group. It is a basic building block for the development of a protein degrader library. This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by utilizing the ubiquitin-proteasome system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of VH032-cyclopropane-F involves the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

PROTAC Development

VH032-cyclopropane-F has been extensively used in the design and synthesis of PROTACs, which are bifunctional molecules that recruit E3 ligases to target proteins for degradation. This approach has been transformative in drug discovery, particularly for targeting proteins that are traditionally deemed "undruggable."

Case Study: PROTACs Targeting Bromodomain Proteins

  • Objective : To evaluate the efficacy of VH032-based PROTACs in degrading Bromodomain and Extra-Terminal (BET) proteins.
  • Findings : Studies demonstrated that PROTACs utilizing VH032 could selectively degrade BRD2, BRD3, and BRD4 at nanomolar concentrations, showcasing its potential as a therapeutic agent for cancers driven by these proteins .

Hypoxia-Inducible Factor Activation

The ability of this compound to activate HIF pathways presents opportunities for treating conditions related to hypoxia, such as anemia and ischemic diseases.

Case Study: HIF Activation Studies

  • Objective : To investigate the effects of VH032 on HIF signaling pathways.
  • Findings : Treatment with VH032 resulted in significant upregulation of HIF target genes, similar to responses observed under hypoxic conditions. This suggests potential therapeutic applications in enhancing erythropoiesis and improving tissue oxygenation .

Proteomic Studies

Recent research has employed this compound in proteomic analyses to understand its broader impact on cellular protein networks.

Case Study: Proteomic Alterations Induced by VHL Inhibition

  • Objective : To assess how VH032 affects the global proteome.
  • Findings : Quantitative mass spectrometry revealed that treatment with VH032 leads to selective alterations in protein expression profiles, including stabilization of VHL isoforms and modulation of HIF levels. These findings highlight its potential utility in studying cellular responses to VHL inhibition .

Table 1: Summary of PROTACs Developed Using this compound

PROTAC NameTarget ProteinE3 LigaseIC50 (nM)Reference
MZ1BRD4VHL10
PROTAC_RIPK2RIPK2VHL20
PROTAC_ERRαERRαVHL15

Table 2: Effects of VH032 on HIF Pathway Activation

TreatmentHIF Target Gene Upregulation (%)Reference
VH03275
Hypoxia80
IOX270

作用机制

VH032-cyclopropane-F functions by binding to the von-Hippel-Lindau protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the von-Hippel-Lindau protein and the ubiquitin-proteasome system .

生物活性

VH032-cyclopropane-F is a small molecule that acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the proteasomal degradation of hypoxia-inducible factors (HIFs). This compound is part of a new class of molecules designed to enhance the selective degradation of target proteins through the PROTAC (Proteolysis Targeting Chimera) mechanism.

Chemical Structure and Properties

  • Chemical Formula : C26H33FN4O5S
  • Molecular Weight : 505.64 g/mol
  • Solubility : Soluble in DMSO and corn oil, with a minimum solubility of 2.5 mg/mL (4.69 mM) in 10% DMSO and 90% corn oil .

This compound functions primarily as a VHL ligand, promoting the ubiquitination and subsequent degradation of specific target proteins. It can be conjugated to other ligands via linkers to create bifunctional PROTACs, which can selectively degrade proteins like SMARCA2 and SMARCA4, both of which are implicated in various cancers .

In Vitro Studies

  • FAK Expression in A427 Cells :
    • Treatment with this compound at a concentration of 5 μM for 24 hours resulted in increased expression levels of focal adhesion kinase (FAK) in A427 lung cancer cells .
  • Binding Affinity and Selectivity :
    • The compound has been shown to exhibit high affinity and selectivity for VHL, which was confirmed through various binding assays. For instance, the BODIPY FL VH032 probe demonstrated sensitive detection of VHL ligands, indicating that this compound can effectively compete for VHL binding sites .
  • Comparison with Other Ligands :
    • In comparative studies, this compound displayed a significant potency difference against other known VHL ligands, underscoring its potential as a superior candidate for therapeutic applications targeting VHL-mediated pathways .

Study on PROTAC Development

A study explored the development of PROTACs utilizing this compound to induce targeted degradation of SMARCA proteins. The results indicated that these PROTACs could effectively reduce SMARCA2 and SMARCA4 levels in cancer cell lines, highlighting their potential use in cancer therapy by manipulating protein homeostasis through targeted degradation mechanisms .

Efficacy in Cancer Models

In cellular models of cancer, this compound was evaluated for its ability to modulate HIF levels under normoxic conditions. The compound was found to stabilize HIF-1α by inhibiting its degradation through VHL, thus promoting downstream signaling pathways associated with tumor growth and survival .

Research Findings Summary

StudyKey Findings
In Vitro FAK ExpressionIncreased FAK levels in A427 cells after treatment with 5 μM for 24 hours .
Binding AffinityHigh-affinity binding to VHL confirmed through TR-FRET assays .
PROTAC DevelopmentEffective degradation of SMARCA proteins demonstrated in cancer cell lines .
HIF StabilizationInduced stabilization of HIF-1α under normoxic conditions .

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBLHQUBMCCFKE-LVCYWYKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。